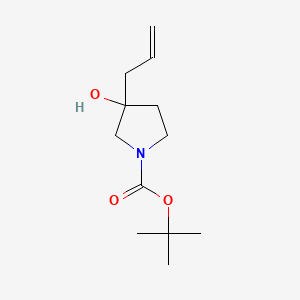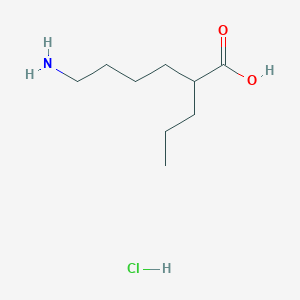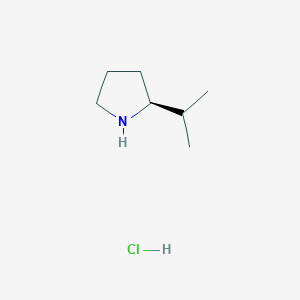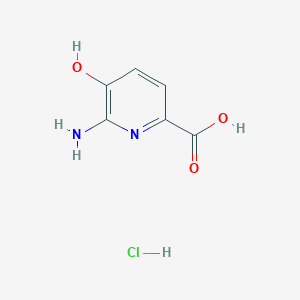
Azido-PEG11-Azide
Overview
Description
Azido-PEG11-azide is a polyethylene glycol (PEG)-based linker molecule that contains azide groups at both ends. It is widely used in click chemistry, particularly in the synthesis of PROTACs (proteolysis targeting chimeras) and other bioconjugation applications. The presence of the azide group allows for specific and efficient chemical reactions, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG11-azide can be synthesized through the reaction of PEG with azide-containing reagents. The process typically involves the use of azide-functionalized PEG precursors and appropriate catalysts to facilitate the reaction. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors and purification systems. The process is optimized to achieve high efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Azido-PEG11-azide primarily undergoes click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation and drug development.
Common Reagents and Conditions:
CuAAC: Requires copper(I) catalysts and a suitable solvent, such as dimethyl sulfoxide (DMSO) or water.
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents.
Major Products Formed: The major products of these reactions are triazole-linked compounds, which are stable and biocompatible. These products are used in various applications, including the development of targeted therapies and diagnostic tools.
Scientific Research Applications
Azido-PEG11-azide is extensively used in scientific research due to its versatility and efficiency. Some of its key applications include:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and PROTACs for cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology devices.
Mechanism of Action
Azido-PEG11-azide is compared with other similar compounds, such as Azido-PEG8-acid, Bromo-PEG5-azide, and Mal-PEG2-azide. While these compounds share the azide functionality, this compound is unique in its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly suitable for biological applications where solubility and biocompatibility are critical.
Comparison with Similar Compounds
Azido-PEG8-acid
Bromo-PEG5-azide
Mal-PEG2-azide
Azido-PEG3-Tos
Azido-PEG16-alcohol
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAUXUWXBFMGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















